molecular formula C16H23NOS B4071423 N-(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide

N-(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide

Cat. No. B4071423
M. Wt: 277.4 g/mol
InChI Key: SMAKUSOBLCASSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide, also known as N-(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide is not fully understood. However, it is believed to work through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, N-(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide may reduce inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that N-(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide has anti-inflammatory and analgesic effects. It has also been shown to have anticonvulsant properties. In addition, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide in lab experiments is its potential therapeutic applications in the treatment of various diseases. Another advantage is its relatively simple synthesis method.
One limitation of using N-(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide in lab experiments is the lack of understanding of its mechanism of action. In addition, its potential toxicity and side effects need to be further studied.

Future Directions

For research on N-(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide include further investigation of its mechanism of action, toxicity, and potential therapeutic applications. In addition, its potential use as a corrosion inhibitor and in the synthesis of other compounds should be further explored.

Scientific Research Applications

N-(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide has been studied for its potential applications in various fields. In the field of medicine, it has been investigated for its anti-inflammatory and analgesic properties. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease and epilepsy.
In the field of chemistry, N-(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide has been used as a precursor for the synthesis of other compounds. It has also been studied for its potential use as a corrosion inhibitor.

properties

IUPAC Name

N-(2-methylcyclohexyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NOS/c1-12-7-9-14(10-8-12)19-11-16(18)17-15-6-4-3-5-13(15)2/h7-10,13,15H,3-6,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAKUSOBLCASSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)CSC2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylcyclohexyl)-2-(4-methylphenyl)sulfanylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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